2-(3-Phenylmethoxypropyl)guanidine
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Overview
Description
2-(3-Phenylmethoxypropyl)guanidine is a compound belonging to the guanidine family, which is known for its high basicity and ability to form stable hydrogen bonds. Guanidine derivatives are widely used in various fields, including pharmaceuticals, organocatalysis, and materials science, due to their versatile chemical properties.
Preparation Methods
The synthesis of 2-(3-Phenylmethoxypropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-phenylmethoxypropylamine with a guanidine derivative under controlled conditions. Industrial production methods often utilize thiourea derivatives as guanidylating agents, employing coupling reagents or metal-catalyzed guanylation reactions .
Chemical Reactions Analysis
2-(3-Phenylmethoxypropyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Catalysis: Guanidine derivatives are known to act as strong Brønsted bases and nucleophilic catalysts in organic reactions
Scientific Research Applications
2-(3-Phenylmethoxypropyl)guanidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions due to its ability to form stable hydrogen bonds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting RNA structures and as kinase inhibitors
Industry: Utilized in the synthesis of advanced materials and as a component in smart materials.
Mechanism of Action
The mechanism of action of 2-(3-Phenylmethoxypropyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and stability. This compound can also act as a nucleophilic catalyst, facilitating various chemical transformations .
Comparison with Similar Compounds
2-(3-Phenylmethoxypropyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar catalytic properties but differ in their substitution patterns and reactivity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have distinct structural features and biological activities.
Guanidinate ligands: These ligands are used in organometallic chemistry and have unique coordination modes with metal centers.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3-phenylmethoxypropyl)guanidine |
InChI |
InChI=1S/C11H17N3O/c12-11(13)14-7-4-8-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H4,12,13,14) |
InChI Key |
VVVSZIABGHTEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN=C(N)N |
Origin of Product |
United States |
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